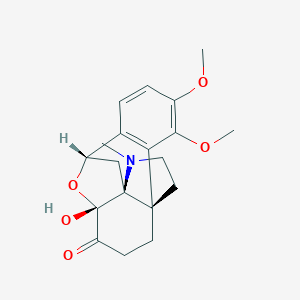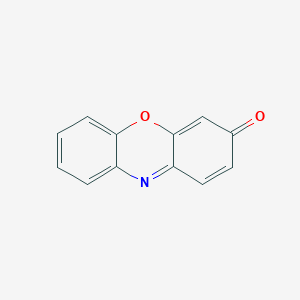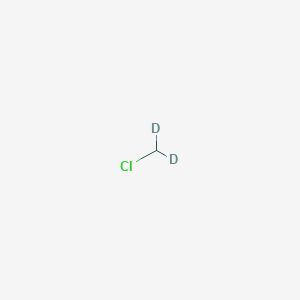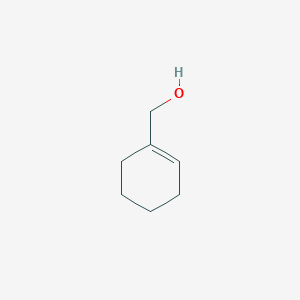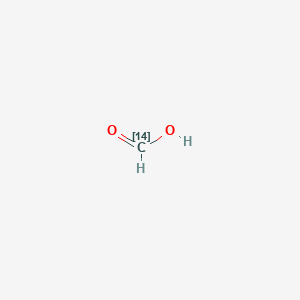
Hydroxyformaldehyde
Übersicht
Beschreibung
Strontium carbonate is a white, odorless, and tasteless powder with the chemical formula SrCO₃. It naturally occurs as the mineral strontianite and is a carbonate salt of strontium. Strontium carbonate is practically insoluble in water but soluble in acids. It is widely used in various industrial applications, including the production of glass, ceramics, and pyrotechnics .
Vorbereitungsmethoden
Strontium carbonate can be prepared synthetically through several methods:
-
Black Ash Process: : This method involves roasting celestine (strontium sulfate) with coke at high temperatures (1100–1300°C) to form strontium sulfide. The strontium sulfide is then reacted with carbon dioxide or sodium carbonate to precipitate strontium carbonate .
Reaction: [ \text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] [ \text{SrS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]
-
Direct Conversion Method: : In this method, celestine is treated with sodium carbonate and steam to form strontium carbonate. The resulting mixture is then treated with hydrochloric acid to dissolve the strontium carbonate, which is subsequently re-precipitated using carbon dioxide or sodium carbonate .
-
Hydrothermal Method: : Strontium carbonate nanostructures can be synthesized using a hydrothermal method involving strontium nitrate, ethylenediamine, and hydrazine as reagents. This method allows control over the size and morphology of the product .
Analyse Chemischer Reaktionen
Strontium carbonate undergoes various chemical reactions, including:
-
Reaction with Acids: : Strontium carbonate reacts with acids to form the corresponding strontium salt, carbon dioxide, and water. For example, with hydrochloric acid: [ \text{SrCO}_3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
-
Thermal Decomposition: : When heated to high temperatures, strontium carbonate decomposes to form strontium oxide and carbon dioxide: [ \text{SrCO}_3 \rightarrow \text{SrO} + \text{CO}_2 ]
-
Reaction with Hydrohalic Acids: : Strontium carbonate reacts with hydrohalic acids (HF, HCl, HBr, or HI) to form the corresponding halide and release carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Strontium carbonate has numerous applications in scientific research and industry:
-
Chemistry: : It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions .
-
Biology and Medicine: : Strontium-based nanoparticles are used in bone regeneration, targeted drug delivery, and as immunotherapeutic agents. They exhibit antimicrobial properties and are used in the treatment of diabetes and osteoporosis .
-
Industry: : Strontium carbonate is used in the production of glass for color television tubes, ferrite magnets, iridescent and special glasses, pigments, driers, paints, pyrotechnics, and catalysts . It is also used in wastewater treatment and as gas sensors .
Wirkmechanismus
The mechanism of action of strontium carbonate involves its ability to interact with various molecular targets and pathways:
-
Bone Regeneration: : Strontium ions can replace calcium in bone mineralization processes, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating osteoporosis .
-
Antimicrobial Activity: : Strontium nanoparticles exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with microbial metabolic processes .
-
Drug Delivery: : Strontium-based nanoparticles can be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Strontium carbonate is similar to other alkaline earth metal carbonates, such as:
-
Calcium Carbonate (CaCO₃): : Both compounds are used in similar applications, including as fillers in the paper and plastics industries and in the production of cement and lime. strontium carbonate is preferred in pyrotechnics for its ability to produce a bright red flame .
-
Barium Carbonate (BaCO₃): : Like strontium carbonate, barium carbonate is used in the ceramics industry and as a rat poison. barium compounds are generally more toxic than strontium compounds .
-
Magnesium Carbonate (MgCO₃): : Magnesium carbonate is used as a drying agent, antacid, and in the production of refractory materials. It is less reactive with acids compared to strontium carbonate .
Strontium carbonate’s unique properties, such as its ability to produce vibrant red colors in pyrotechnics and its applications in bone regeneration, make it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
hydroxyformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


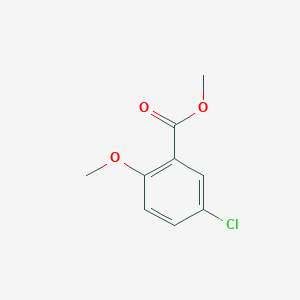
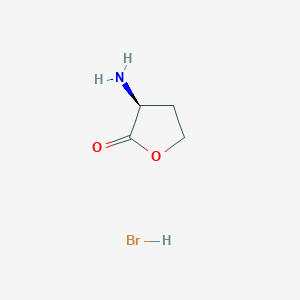
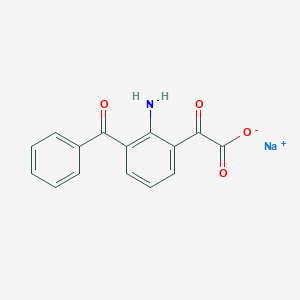
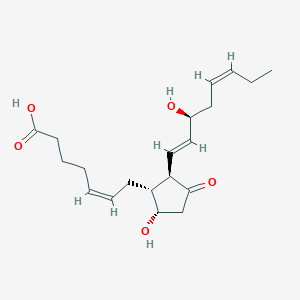
![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
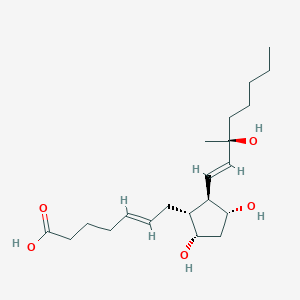
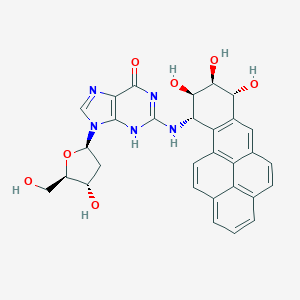
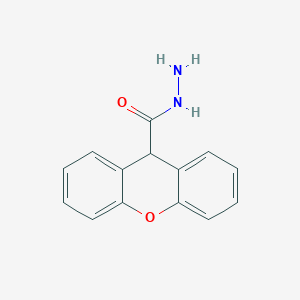

![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
